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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-ylcarbonyl)aniline

Cat. No.: B185276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Pyrrolidin-1-ylcarbonyl)aniline, also known as (4-aminophenyl)(pyrrolidin-1-yl)methanone,

is a chemical compound belonging to the class of aromatic amides. Its structure, featuring a

central aniline core linked to a pyrrolidine ring via a carbonyl group, makes it a subject of

interest in medicinal chemistry and drug discovery. The presence of the 4-aminophenyl moiety,

a common pharmacophore in various bioactive molecules, coupled with the cyclic amide

functionality, suggests potential for diverse biological activities. This technical guide provides a

comprehensive overview of the available physicochemical data, a proposed synthesis protocol,

and a suggested workflow for biological evaluation based on the activities of structurally related

compounds.

Physicochemical Properties
A summary of the key physicochemical properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline is

presented in the table below. These properties are crucial for its handling, formulation, and

interpretation of biological data.
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Property Value Source

CAS Number 56302-41-1 N/A

Molecular Formula C₁₁H₁₄N₂O [1][2]

Molecular Weight 190.24 g/mol [1][2]

IUPAC Name
(4-aminophenyl)(pyrrolidin-1-

yl)methanone
[1]

Appearance Solid (predicted) [2]

Melting Point 181-183 °C N/A

Boiling Point (Predicted) 391.0 ± 25.0 °C at 760 mmHg N/A

Density (Predicted) 1.195 ± 0.06 g/cm³ N/A

SMILES
C1CCN(C1)C(=O)C2=CC=C(C

=C2)N
[2]

InChI Key
WDNQOCWBZBGFHU-

UHFFFAOYSA-N
[2]

Synthesis and Purification
While specific experimental protocols for the synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline
are not readily available in peer-reviewed literature, a plausible and efficient one-pot synthesis

can be adapted from established methods for similar aromatic amides. The following protocol is

a proposed methodology.

Proposed Synthesis Protocol: One-Pot Acylation of p-
Aminobenzoic Acid
This method involves the in-situ formation of the acid chloride of p-aminobenzoic acid followed

by its reaction with pyrrolidine.

Materials:

p-Aminobenzoic acid
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Thionyl chloride (SOCl₂)

Pyridine (anhydrous)

Pyrrolidine

Dry dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, suspend p-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane

(DCM).

Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.2

eq) dropwise to the suspension while stirring. After the addition is complete, allow the

reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas

ceases, indicating the formation of p-aminobenzoyl chloride hydrochloride.
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Amidation: Cool the reaction mixture back to 0 °C. Add anhydrous pyridine (2.5 eq) to

neutralize the hydrochloride and catalyze the reaction. Subsequently, add pyrrolidine (1.1 eq)

dropwise, ensuring the temperature remains below 10 °C.

Reaction Progression: After the addition of pyrrolidine, remove the ice bath and allow the

reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the

aqueous layer with dichloromethane (3 x 50 mL).

Purification of Crude Product: Combine the organic layers, wash with brine, and dry over

anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced

pressure using a rotary evaporator to yield the crude 4-(Pyrrolidin-1-ylcarbonyl)aniline.

Proposed Purification Protocol: Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds.

Materials:

Crude 4-(Pyrrolidin-1-ylcarbonyl)aniline

Ethanol (95%) or Acetonitrile

Erlenmeyer flask

Hot plate

Buchner funnel and flask

Filter paper

Procedure:

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot

ethanol or acetonitrile and heat the mixture on a hot plate with stirring until the solid
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completely dissolves.

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal

and heat for a few minutes.

Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place

the flask in an ice bath to induce further crystallization.

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals

with a small amount of cold solvent.

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Synthesis and Purification Workflow Diagram

One-Pot Synthesis Purification

p-Aminobenzoic Acid Activation with SOCl₂ in DCM Amidation with Pyrrolidine & Pyridine Crude Product Recrystallization from Ethanol/Acetonitrile Pure 4-(Pyrrolidin-1-ylcarbonyl)aniline

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification of 4-(Pyrrolidin-1-
ylcarbonyl)aniline.

Biological Activity and Mechanism of Action
As of the date of this document, there is no publicly available information specifically detailing

the biological activity, mechanism of action, or involvement in signaling pathways of 4-
(Pyrrolidin-1-ylcarbonyl)aniline. However, the broader class of 4-aminobenzamides has been

reported to exhibit various biological activities, most notably as anticonvulsant agents.[3][4][5]

[6][7]

Potential Therapeutic Area: Anticonvulsant Activity
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Studies on various N-substituted 4-aminobenzamides have demonstrated their efficacy in

animal models of epilepsy.[3][4] These compounds have been shown to be active in the

maximal electroshock seizure (MES) test in mice, a standard preclinical model for identifying

potential antiepileptic drugs.[3] The mechanism of action for these related compounds is not

fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Proposed Biological Screening Workflow
Given the known anticonvulsant properties of related 4-aminobenzamides, a logical starting

point for the biological evaluation of 4-(Pyrrolidin-1-ylcarbonyl)aniline would be to screen for

similar activity. The following workflow outlines a general approach for such an investigation.

Experimental Protocols:

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):

Animals: Adult male Swiss mice (20-25 g).

Compound Administration: Dissolve or suspend 4-(Pyrrolidin-1-ylcarbonyl)aniline in a

suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer intraperitoneally (i.p.)

at various doses.

MES Induction: At a predetermined time after compound administration (e.g., 30 or 60

minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s)

via corneal electrodes.

Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension

phase of the seizure. Protection is defined as the absence of this phase.

Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of

the animals from the tonic hindlimb extension.

Neurotoxicity Assessment (Rotarod Test):

Apparatus: A rotating rod apparatus.

Procedure: Train the mice to remain on the rotating rod (e.g., at 6 rpm) for a set period

(e.g., 1 minute).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6737420/
https://pubmed.ncbi.nlm.nih.gov/4032429/
https://pubmed.ncbi.nlm.nih.gov/6737420/
https://www.benchchem.com/product/b185276?utm_src=pdf-body
https://www.benchchem.com/product/b185276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Testing: Administer the compound at various doses. At the time of peak effect determined

from the MES test, place the mice on the rotating rod and record their ability to remain on

the rod for 1 minute.

Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the

animals fail to remain on the rod for the full duration.

Protective Index (PI) Calculation:

The protective index (PI = TD₅₀ / ED₅₀) is a measure of the compound's margin of safety. A

higher PI indicates a more favorable therapeutic window.

Biological Screening Workflow Diagram

4-(Pyrrolidin-1-ylcarbonyl)aniline

In Vivo Anticonvulsant Screening
(Maximal Electroshock Seizure - MES Test)

Neurotoxicity Assessment
(Rotarod Test)

Determine ED₅₀ Determine TD₅₀

Calculate Protective Index (PI = TD₅₀ / ED₅₀)

Lead Candidate Identification

Click to download full resolution via product page

Caption: Proposed workflow for the initial biological screening of 4-(Pyrrolidin-1-
ylcarbonyl)aniline for anticonvulsant activity.
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Conclusion
4-(Pyrrolidin-1-ylcarbonyl)aniline is a compound with potential for biological activity,

particularly in the area of central nervous system disorders, based on the known properties of

its structural class. This technical guide provides the available physicochemical data and

proposes robust, albeit general, protocols for its synthesis, purification, and initial biological

evaluation. Further research is warranted to synthesize this compound, confirm its structure

and purity, and explore its pharmacological profile in detail. The proposed workflows offer a

solid foundation for researchers and drug development professionals to initiate such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-(Pyrrolidin-1-ylcarbonyl)aniline | C11H14N2O | CID 577800 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-(pyrrolidin-1-ylcarbonyl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

3. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. |
DIAL.pr - BOREAL [dial.uclouvain.be]

6. scilit.com [scilit.com]

7. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Pyrrolidin-1-
ylcarbonyl)aniline (CAS: 56302-41-1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185276#4-pyrrolidin-1-ylcarbonyl-aniline-cas-
number-56302-41-1]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b185276?utm_src=pdf-body
https://www.benchchem.com/product/b185276?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyrrolidin-1-ylcarbonyl_aniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyrrolidin-1-ylcarbonyl_aniline
https://www.sigmaaldrich.com/US/en/product/aldrich/cds008764
https://pubmed.ncbi.nlm.nih.gov/6737420/
https://pubmed.ncbi.nlm.nih.gov/4032429/
https://dial.uclouvain.be/pr/boreal/object/boreal:24218
https://dial.uclouvain.be/pr/boreal/object/boreal:24218
https://www.scilit.com/publications/f592ccb585bf28b87ab670eacdb18ae6
https://pubmed.ncbi.nlm.nih.gov/3585717/
https://pubmed.ncbi.nlm.nih.gov/3585717/
https://www.benchchem.com/product/b185276#4-pyrrolidin-1-ylcarbonyl-aniline-cas-number-56302-41-1
https://www.benchchem.com/product/b185276#4-pyrrolidin-1-ylcarbonyl-aniline-cas-number-56302-41-1
https://www.benchchem.com/product/b185276#4-pyrrolidin-1-ylcarbonyl-aniline-cas-number-56302-41-1
https://www.benchchem.com/product/b185276#4-pyrrolidin-1-ylcarbonyl-aniline-cas-number-56302-41-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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